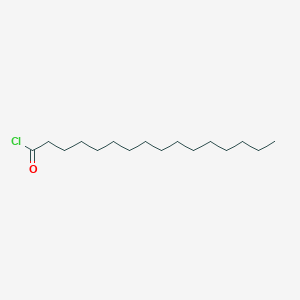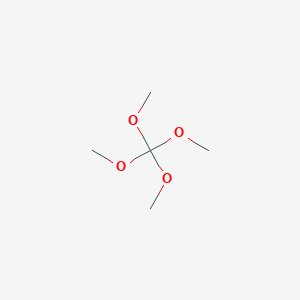
Chlorure de palmitoyle
Vue d'ensemble
Description
Hexadecanoyl chloride appears as a clear colorless to light yellow liquid with a pungent odor. Freezing point 11-12°C. Irritates skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption.
Applications De Recherche Scientifique
Synthèse des glycosphingolipides
Le chlorure de palmitoyle est utilisé dans la synthèse du glycosphingolipide galactosylcéramide par une métathèse croisée d'oléfines stéréosélective . Ce processus est crucial pour l'introduction de chaînes carbonées dans la structure lipidique, ce qui est essentiel à la fonction biologique de ces molécules dans les membranes cellulaires.
Préparation des triacylglycérols
Les chercheurs utilisent le this compound pour préparer des monoacylglycérols et des triacylglycérols 1,3-symétriques par ouverture régiosélective d'un oxirane . Cette application est importante dans l'étude des graisses et des huiles, y compris leurs voies métaboliques et leurs mécanismes de stockage d'énergie.
Synthèse de médicaments
Le this compound joue un rôle dans la synthèse totale de divers composés, y compris l'hericenone J et la 5'-désoxyhericenone C (hericène A), ainsi que le seminolipide . Ces composés synthétisés présentent des applications thérapeutiques potentielles et font l'objet d'études pharmacologiques.
Support polymérique pour la délivrance d'ADN
En recherche en thérapie génique, le this compound a été utilisé comme support polymérique pour la délivrance d'ADN plasmidique aux cellules 293T . Cette application est cruciale pour le génie génétique et le développement de nouveaux traitements pour les maladies génétiques.
Fonction des leucocytes dans la réponse immunitaire
Le this compound est impliqué dans l'étude de la palmitoylation des protéines, qui affecte la signalisation et la fonction des leucocytes . Cette modification post-traductionnelle est essentielle au bon fonctionnement de nombreux récepteurs de surface et protéines de signalisation, influençant les réponses immunitaires.
Rôle dans les infections bactériennes et virales
Le composé est également étudié pour son rôle dans la palmitoylation des protéines, qui est cruciale pour les interactions des bactéries pathogènes et des virus avec l'hôte . Comprendre ce processus peut conduire à de meilleures stratégies pour lutter contre les maladies infectieuses.
Partage de la signalisation immunitaire
Le rôle du this compound dans la palmitoylation est étudié pour son importance dans le partage des protéines de signalisation immunitaire vers la membrane et les radeaux lipidiques . Ce processus est essentiel à la régulation des réponses immunitaires et à la communication cellulaire.
Synthèse d'analogues de la mycobactine
Il est utilisé dans la synthèse d'équivalents de mycobactine S et T, qui ont un groupe catéchol-glycine au lieu du phénol-oxazoline des mycobactines naturelles . Ces analogues sont étudiés pour leur potentiel dans le traitement de la tuberculose et d'autres infections mycobactériennes.
Mécanisme D'action
Target of Action
Palmitoyl chloride, also known as hexadecanoyl chloride, primarily targets cysteine residues within many eukaryotic proteins . This interaction is facilitated by palmitoyltransferases (PATs) and serine hydrolases , including acyl protein thioesterases (APTs), which catalyze the addition and removal of palmitate . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Mode of Action
The mode of action of palmitoyl chloride involves a process known as S-palmitoylation , a covalent and reversible lipid modification . In this process, palmitoyl chloride attaches to cysteine residues of proteins, altering their function and location within the cell . This attachment and removal of palmitate are catalyzed by PATs and APTs, respectively .
Biochemical Pathways
Palmitoylation significantly regulates protein function in a variety of biological processes . It plays a crucial role in immune function, especially in partitioning immune signaling proteins to the membrane as well as to lipid rafts . Aberrant PAT activity and fluctuations in palmitoylation levels are strongly correlated with human immunologic diseases .
Pharmacokinetics
It’s known that the compound can be used to introduce a carbon chain in glycosphingolipid galactosyl ceramide through stereoselective olefin cross-metathesis . It can also prepare monoacyl and 1,3-symmetrical triacylglycerols via regioselective ring opening of an oxirane .
Result of Action
The result of palmitoyl chloride’s action is the alteration of protein function and location within the cell . This can significantly impact a variety of biological processes, particularly immune function . For example, it can lead to the proper activation of innate and adaptive immune signaling .
Action Environment
The action of palmitoyl chloride can be influenced by various environmental factors. It’s worth noting that palmitoyl chloride is used in long-life materials with low release rate, such as construction and building materials , suggesting that it has a degree of environmental stability.
Safety and Hazards
Orientations Futures
Research on Palmitoyl chloride is ongoing, and it has potential applications in various fields. For instance, it has been used in the manufacturing of hot water-resistant PVOH coated paper . Additionally, it has been suggested that Palmitoyl chloride may have potential therapeutic applications in conditions like Crohn’s disease .
Analyse Biochimique
Biochemical Properties
Palmitoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of lipids and fatty acid derivativesThis modification is catalyzed by palmitoyl acyltransferases and is crucial for the proper functioning of many membrane proteins . Palmitoyl chloride interacts with enzymes such as palmitoyl acyltransferases and thioesterases, which regulate the addition and removal of palmitoyl groups, respectively .
Cellular Effects
Palmitoyl chloride influences various cellular processes by modifying proteins through palmitoylation. This modification affects protein stability, localization, and interactions, thereby impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, palmitoylation of signaling proteins can enhance their association with lipid rafts, specialized membrane microdomains involved in signal transduction . Additionally, palmitoyl chloride can induce apoptosis in certain cell types by altering the expression of pro-apoptotic and anti-apoptotic proteins .
Molecular Mechanism
At the molecular level, palmitoyl chloride exerts its effects through the covalent attachment of palmitoyl groups to proteins. This modification is reversible and dynamically regulated by palmitoyl acyltransferases and thioesterases . Palmitoylation can alter the hydrophobicity of proteins, promoting their association with cellular membranes and influencing their function and localization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of palmitoyl chloride can change over time due to its stability and degradation. Palmitoyl chloride is sensitive to moisture and can decompose slowly in the presence of water, forming palmitic acid and hydrochloric acid . Long-term exposure to palmitoyl chloride can lead to changes in cellular function, including alterations in protein palmitoylation patterns and subsequent effects on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of palmitoyl chloride in animal models vary with dosage. At lower doses, palmitoyl chloride can modulate protein palmitoylation and influence cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including severe skin burns and eye damage, as well as systemic toxicity upon ingestion or inhalation . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Palmitoyl chloride is involved in metabolic pathways related to lipid metabolism. It serves as a substrate for palmitoylation, a post-translational modification that regulates the function of various metabolic proteins . This modification can influence the activity of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and fatty acid desaturases . Additionally, palmitoyl chloride can affect metabolic flux and the levels of metabolites in lipid biosynthesis pathways .
Transport and Distribution
Within cells, palmitoyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cellular membranes, where it can participate in palmitoylation reactions . The distribution of palmitoyl chloride within tissues is influenced by its hydrophobic nature, which promotes its association with lipid-rich compartments .
Subcellular Localization
Palmitoyl chloride’s subcellular localization is primarily determined by its role in protein palmitoylation. The attachment of palmitoyl groups to proteins can direct them to specific cellular compartments, such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus . This localization is crucial for the proper functioning of palmitoylated proteins in various cellular processes, including signal transduction and membrane trafficking .
Propriétés
IUPAC Name |
hexadecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBOVOVUTSQWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO | |
| Record name | HEXADECANOYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22099 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051582 | |
| Record name | Hexadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexadecanoyl chloride appears as a clear colorless to light yellow liquid with a pungent odor. Freezing point 11-12 °C. Irritates skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Clear colorless to light yellow liquid; mp = 11-12 deg C; [CAMEO] Clear colorless liquid; mp = 11-13 deg C; [MSDSonline] | |
| Record name | HEXADECANOYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22099 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexadecanoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5514 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
199 °C @ 20 MM HG, BOILING POINT: 194.5 °C AT 17 MM HG | |
| Record name | HEXADECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN ETHER | |
| Record name | HEXADECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
112-67-4 | |
| Record name | HEXADECANOYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22099 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Palmitoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMITOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7642R2JOSB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HEXADECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
11-12 °C | |
| Record name | HEXADECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(R)-alpha-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid](/img/structure/B120723.png)





